

LY487379 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: LY487379 hydrochloride

Cat. No.: B584831

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CAS Number: 353229-59-1

Chemical Structure:

- IUPAC Name: N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyridin-3-ylmethanamine hydrochloride
- Molecular Formula: $C_{21}H_{19}F_3N_2O_4S \cdot HCl$
- Molecular Weight: 488.91 g/mol

Abstract

LY487379 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). As a non-competitive enhancer of the endogenous ligand glutamate, LY487379 has become an invaluable pharmacological tool for elucidating the physiological roles of mGluR2. This technical guide provides an in-depth overview of **LY487379 hydrochloride**, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways, designed for researchers and professionals in drug development.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability in the central nervous system. The

mGluR2 subtype, a member of Group II mGluRs, is predominantly expressed on presynaptic terminals, where its activation by glutamate leads to the inhibition of neurotransmitter release. This inhibitory function makes mGluR2 a promising therapeutic target for neurological and psychiatric disorders characterized by excessive glutamate transmission.

LY487379 hydrochloride acts as a PAM at the mGluR2, potentiating the receptor's response to glutamate without intrinsic agonist activity. Its high selectivity for mGluR2 over other mGluR subtypes makes it a precise tool for studying the specific functions of this receptor.

Quantitative Data

The following tables summarize key in vitro and in vivo quantitative data for **LY487379 hydrochloride**.

Table 1: In Vitro Potency and Selectivity

Parameter	Value	Receptor/Assay	Reference
EC ₅₀	1.7 µM	Human mGluR2 ([³⁵ S]GTPyS binding)	[1] [2]
EC ₅₀	>10 µM	Human mGluR3 ([³⁵ S]GTPyS binding)	[1] [2]

Table 2: In Vivo Pharmacological Effects in Rodent Models

Species	Dose (mg/kg, i.p.)	Effect	Model	Reference
Rat	30	Required significantly fewer trials to criterion	Attentional Set-Shifting Task (ASST)	[1] [3]
Rat	30	Decreased response rate, increased reinforcers	Differential Reinforcement of Low-Rate 72s (DRL72)	[3]
Rat	10-30	Increased extracellular norepinephrine levels	Microdialysis in medial prefrontal cortex	[1] [2]
Rat	10-30	Dose-dependently increased extracellular serotonin levels	Microdialysis in medial prefrontal cortex	[1] [2]
Mouse	30	Blocked cocaine-stimulated ERK1/2 phosphorylation	Striatal tissue analysis	
Mouse	30	Reduced locomotor responses to cocaine	Locomotor activity monitoring	[4]

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation and is a standard method to characterize the potency of mGluR2 modulators.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Objective: To determine the EC₅₀ of LY487379 in potentiating glutamate-stimulated [³⁵S]GTPyS binding to membranes expressing mGluR2.

Materials:

- Cell membranes expressing recombinant human mGluR2
- [³⁵S]GTPyS (specific activity ~1250 Ci/mmol)
- GTPyS, unlabeled
- GDP
- Glutamate
- **LY487379 hydrochloride**
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4
- Scintillation cocktail
- 96-well filter plates
- Cell harvester

Procedure:

- Membrane Preparation: Thaw cell membranes on ice. Homogenize membranes in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
- Assay Setup: In a 96-well plate, add the following in order:
 - Assay Buffer
 - GDP to a final concentration of 10 μM.
 - A sub-maximal concentration of glutamate (e.g., EC₂₀).

- Varying concentrations of **LY487379 hydrochloride**.
- For non-specific binding wells, add 10 μ M unlabeled GTPyS.
- Add cell membranes (typically 5-20 μ g of protein per well).
- Initiation of Reaction: Add [35 S]GTPyS to a final concentration of 0.1 nM to all wells to start the reaction.
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Termination and Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Detection: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
- Data Analysis: Subtract non-specific binding from all other readings. Plot the specific binding as a function of the log concentration of LY487379 and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

In Vivo Microdialysis in Rats

This protocol is for measuring extracellular neurotransmitter levels in the medial prefrontal cortex (mPFC) of freely moving rats following administration of LY487379.[\[10\]](#)

Objective: To assess the effect of LY487379 on extracellular levels of norepinephrine and serotonin in the mPFC.

Materials:

- Male Sprague-Dawley rats (250-300g)
- Stereotaxic apparatus
- Microdialysis probes (e.g., 4 mm membrane)

- Surgical tools
- **LY487379 hydrochloride**
- Vehicle (e.g., saline or 10% DMSO in saline)
- Artificial cerebrospinal fluid (aCSF)
- HPLC system with electrochemical detection
- Automated fraction collector

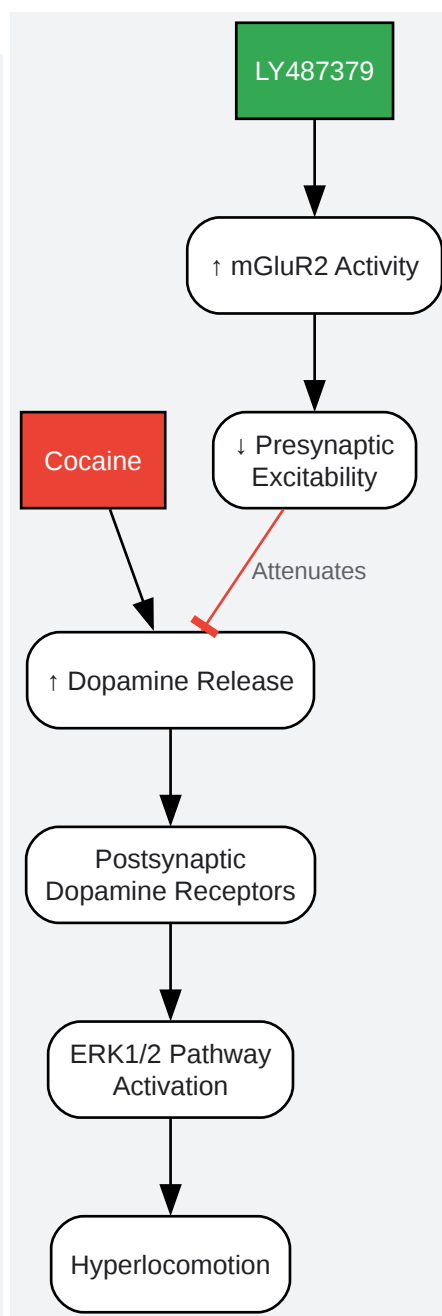
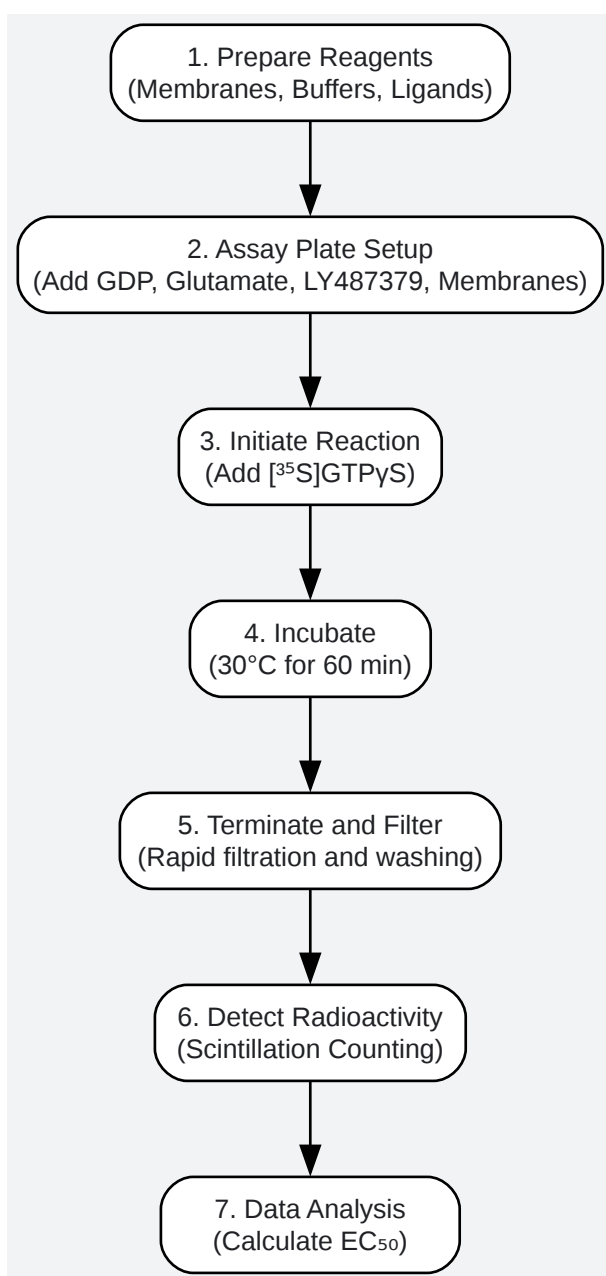
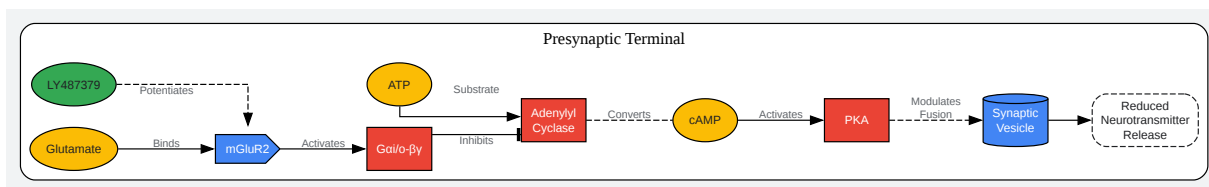
Procedure:

- **Surgery:** Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the mPFC. Allow the animal to recover for at least 48 hours.
- **Microdialysis Probe Insertion:** On the day of the experiment, insert the microdialysis probe through the guide cannula.
- **Perfusion and Baseline Collection:** Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$). After a stabilization period of at least 1 hour, collect baseline dialysate samples every 20 minutes for at least 1 hour.
- **Drug Administration:** Administer **LY487379 hydrochloride** (10-30 mg/kg, i.p.) or vehicle.
- **Sample Collection:** Continue to collect dialysate samples every 20 minutes for at least 2 hours post-injection.
- **Neurotransmitter Analysis:** Analyze the dialysate samples for norepinephrine and serotonin concentrations using an HPLC system with electrochemical detection.
- **Data Analysis:** Express the neurotransmitter concentrations as a percentage of the average baseline concentration. Compare the effects of different doses of LY487379 to the vehicle control group using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

Signaling Pathways and Workflows

mGluR2 Signaling Pathway

Activation of the presynaptic mGluR2 by glutamate, potentiated by LY487379, leads to the activation of a G α i/o protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors, ultimately leading to a reduction in neurotransmitter release.



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